7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic nomenclature of 7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing halogen substituents. The primary International Union of Pure and Applied Chemistry name for this compound is 7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride, which precisely describes the molecular architecture and salt formation. This nomenclature system clearly indicates the presence of a fluorine atom at position 7 of the tetrahydroisoquinoline ring system, with the compound existing as a hydrochloride salt.
The compound is recognized under several synonymous designations that reflect variations in nomenclature conventions and chemical database entries. These include 7-fluoro-1,2,3,4-tetrahydro-isoquinoline hydrochloride, 7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrogen chloride, and isoquinoline, 7-fluoro-1,2,3,4-tetrahydro-, hydrochloride. Additional systematic names include this compound salt and 7-fluoro-1,2,3,4-tetrahydroisoquinoline-hydrogen chloride in a 1:1 ratio. The Chemical Abstracts Service has assigned the registry number 799274-06-9 to the hydrochloride salt form, while the free base form carries the registry number 406923-91-9.
The systematic nomenclature also encompasses various database-specific identifiers that facilitate compound identification across multiple chemical information systems. The PubChem Compound Identifier for the hydrochloride salt is 45073971, while the free base form is registered as 16244400. These standardized identifiers ensure consistent recognition of the compound across different research platforms and chemical databases, thereby supporting reproducible scientific research and accurate chemical communication.
Molecular Formula and Weight Analysis
The molecular composition of this compound can be systematically analyzed through its constituent elements and their precise stoichiometric relationships. The molecular formula of the hydrochloride salt is represented as C₉H₁₀FN·HCl, indicating the association of one molecule of 7-fluoro-1,2,3,4-tetrahydroisoquinoline with one molecule of hydrogen chloride. This formulation clearly demonstrates the ionic nature of the compound, where the secondary amine nitrogen of the tetrahydroisoquinoline scaffold is protonated by the hydrogen chloride to form the corresponding ammonium chloride salt.
The molecular weight of the hydrochloride salt is precisely calculated as 187.64 grams per mole, which represents a significant increase from the free base molecular weight of 151.18 grams per mole. This 36.46 grams per mole difference corresponds exactly to the molecular weight of hydrogen chloride, confirming the 1:1 stoichiometric relationship between the organic base and the inorganic acid. The molecular weight determination has been verified through multiple analytical techniques and is consistent across various commercial suppliers and chemical databases.
| Parameter | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₉H₁₀FN | C₉H₁₀FN·HCl |
| Molecular Weight (g/mol) | 151.18 | 187.64 |
| Chemical Abstracts Service Number | 406923-91-9 | 799274-06-9 |
| PubChem Compound Identifier | 16244400 | 45073971 |
The elemental composition analysis reveals that the hydrochloride salt contains 57.60% carbon, 5.89% hydrogen, 7.47% nitrogen, 10.13% fluorine, and 18.91% chlorine by mass. This compositional data is essential for analytical method development and quality control procedures in pharmaceutical and research applications. The presence of both fluorine and chlorine atoms provides unique analytical signatures that can be exploited for compound identification and purity assessment using various spectroscopic and chromatographic techniques.
Crystallographic Data and Conformational Analysis
The crystallographic properties of this compound have been extensively characterized through single-crystal X-ray diffraction studies and related structural analyses. The compound exhibits well-defined crystalline properties with a melting point range of 177.0°C to 179.0°C, indicating good thermal stability and crystalline order. This melting point range is characteristic of hydrochloride salts of aromatic heterocyclic compounds and provides valuable information for compound identification and purity assessment.
Structural elucidation studies have revealed important conformational features of the tetrahydroisoquinoline ring system. The six-membered aromatic ring adopts a planar configuration, while the saturated six-membered ring containing the nitrogen atom exists in a half-chair conformation. This conformational preference is consistent with related tetrahydroisoquinoline derivatives and is stabilized by the electronic effects of the fluorine substituent at the 7-position. The fluorine atom, being highly electronegative, influences the electron density distribution throughout the aromatic system and affects the overall molecular geometry.
Crystallographic investigations of related tetrahydroisoquinoline compounds have provided insights into the hydrogen bonding patterns and crystal packing arrangements typical of this compound class. Studies on 1,2,3,4-tetrahydroisoquinolin-2-ium salts demonstrate that these compounds form intricate hydrogen-bonded networks in the solid state, with the protonated nitrogen atom serving as a hydrogen bond donor. The crystal structure of tetrahydroisoquinolinium hydrogen tartrate monohydrate shows orthorhombic symmetry with space group P2₁2₁2₁, and similar packing motifs are expected for the hydrochloride salt.
| Crystallographic Parameter | Value |
|---|---|
| Melting Point Range | 177.0°C to 179.0°C |
| Physical State | White crystalline solid |
| Crystal Habit | Prismatic |
| Thermal Stability | Stable to 177°C |
The conformational analysis also considers the impact of the fluorine substitution on the molecular geometry and electronic properties. The C-F bond length in aromatic fluorine compounds is typically 1.35-1.38 Ångstroms, and the fluorine atom occupies a position that minimizes steric interactions while maximizing favorable electronic effects. The ortho relationship between the fluorine atom and the fused ring system creates a unique electronic environment that influences both the chemical reactivity and physical properties of the compound.
Comparative Structural Features with Related Tetrahydroisoquinoline Derivatives
The structural comparison of this compound with related derivatives reveals important structure-activity relationships and provides insights into the effects of various substituents on the tetrahydroisoquinoline scaffold. The strategic placement of the fluorine atom at the 7-position distinguishes this compound from other halogenated derivatives, such as 7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline, which contains both bromine and fluorine substituents. The single fluorine substitution pattern in 7-fluoro-1,2,3,4-tetrahydroisoquinoline represents an optimal balance between electronic modification and molecular complexity.
Comparative analysis with methylated derivatives, such as 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrates the influence of N-alkylation on the molecular properties. The methylated derivative has a molecular formula of C₁₀H₁₂FN and a molecular weight of 165.21 grams per mole, representing an increase of 14.03 grams per mole compared to the non-methylated parent compound. This structural modification affects the basicity of the nitrogen atom and consequently influences the salt-forming properties and overall pharmacological profile of the compound.
The examination of other positional isomers and substitution patterns provides additional insights into the unique characteristics of the 7-fluoro derivative. Compounds such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride and various nitro-substituted derivatives demonstrate how different substitution patterns affect molecular geometry, electronic properties, and crystal packing arrangements. The 7-position substitution in the target compound is particularly favorable due to its location relative to the nitrogen-containing ring, which allows for optimal electronic interactions without significant steric hindrance.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | C₉H₁₀FN | 151.18 | Single fluorine at position 7 |
| 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | C₁₀H₁₂FN | 165.21 | N-methylated derivative |
| 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | C₉H₉BrFN | 230.08 | Dual halogen substitution |
| 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline | C₉H₉FN₂O₂ | 196.18 | Fluorine and nitro groups |
The structural studies of tetrahydroisoquinoline alkaloids have revealed that natural products in this class often contain methoxy substitutions and hydroxyl groups, contrasting with the halogen substitutions found in synthetic derivatives. The isolation and characterization of compounds such as calycotomine, which contains hydroxymethyl and dimethoxy substituents, illustrate the diversity of substitution patterns possible on the tetrahydroisoquinoline scaffold. These natural product studies provide valuable context for understanding how synthetic modifications, such as fluorine incorporation, can modify the fundamental properties of the tetrahydroisoquinoline framework.
The comparative analysis also extends to pharmaceutical applications, where tetrahydroisoquinoline derivatives have found use in various therapeutic areas. Studies on estrogen receptor modulators containing the tetrahydroisoquinoline core have demonstrated the importance of specific substitution patterns for biological activity. The 7-fluoro substitution pattern represents a strategic modification that can enhance metabolic stability and modulate binding affinity to biological targets while maintaining the essential structural features required for biological activity.
Propriétés
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJNQXIJLCPQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662866 | |
| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799274-06-9 | |
| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Fluoro-1,2,3,4-tetrahydro-isoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mécanisme D'action
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all affect pharmacokinetics .
The action of a compound can also be influenced by environmental factors. For example, factors such as temperature, pH, and the presence of other compounds can affect a drug’s stability and efficacy .
Analyse Biochimique
Biochemical Properties
7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. The interaction between this compound and MAO can lead to the inhibition of the enzyme, thereby affecting neurotransmitter levels in the brain .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound has been shown to modulate the signaling pathways associated with neurotransmitter release and uptake. Additionally, it can alter gene expression patterns related to neuroprotection and neurodegeneration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active site of MAO, leading to enzyme inhibition. This inhibition prevents the breakdown of neurotransmitters, resulting in increased levels of these chemicals in the synaptic cleft. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and neuroprotection. At high doses, it may exhibit toxic effects, including neurotoxicity and behavioral changes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux, leading to changes in the levels of various metabolites. These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in target tissues, such as the brain. The compound’s distribution is essential for its therapeutic efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, in neuronal cells, the compound may localize to synaptic vesicles, where it can modulate neurotransmitter release and uptake .
Activité Biologique
7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-FTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 7-FTHIQ, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structural-activity relationships.
- IUPAC Name : 7-fluoro-1,2,3,4-tetrahydroisoquinoline; hydrochloride
- Molecular Formula : C10H10FNO·HCl
- Molecular Weight : 187.64 g/mol
- Melting Point : 177.0°C to 179.0°C
Antimicrobial Activity
Research indicates that 7-FTHIQ exhibits notable antimicrobial properties against various microbial strains. In a study examining its efficacy against common pathogens, the compound demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The presence of the fluorine atom at the 7th position enhances the lipophilicity and metabolic stability of the compound, facilitating effective binding to microbial targets.
Anticancer Activity
7-FTHIQ has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
In vitro assays revealed that 7-FTHIQ reduced cell viability in MCF-7 cells with an IC50 value of approximately 15 µM. The mechanism appears to involve the induction of apoptosis through caspase activation pathways .
The biological activity of 7-FTHIQ can be attributed to its interaction with specific molecular targets:
- Dopamine Receptors : Research has shown that THIQ derivatives can act as partial agonists at dopamine receptors, influencing signaling pathways related to neurodegenerative disorders .
- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in cancer cells .
Structural-Activity Relationship (SAR)
The structural modifications of THIQ compounds significantly affect their biological activities. The introduction of a fluorine atom at the 7th position enhances binding affinity and selectivity towards biological targets compared to other halogenated derivatives:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine instead of fluorine | Reduced potency in anticancer activity |
| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | Nitro group present | Distinct biological activity profile |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group influences solubility | Varies in binding characteristics |
The electronegative nature of fluorine enhances reactivity and pharmacological efficacy, making 7-FTHIQ a promising candidate for further drug development .
Case Studies
A recent study investigated the effects of 7-FTHIQ on obesity-related metabolic disorders. In vivo experiments using mouse models demonstrated that oral administration of the compound led to a significant reduction in triglyceride levels and improved insulin sensitivity at doses as low as 3 mg/kg .
Applications De Recherche Scientifique
7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry . It is utilized as a precursor in synthesizing compounds with potential anti-inflammatory properties .
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially in developing drugs that target neurological disorders . Its unique properties enhance solubility and bioavailability in drug formulations, making it a valuable component in creating effective medications .
Neuroscience Research
This compound is used in studies to probe neurotransmitter systems, aiding researchers in understanding the mechanisms of action for potential mental health condition treatments . For example, it interacts with monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters like dopamine and serotonin. The interaction between this compound and MAO can inhibit the enzyme, which affects neurotransmitter levels in the brain. In neuronal cells, this compound can also modulate the signaling pathways associated with neurotransmitter release and uptake and alter gene expression patterns related to neuroprotection and neurodegeneration.
Analytical Chemistry
In analytical chemistry, this compound is employed in methods to detect and quantify related substances, improving the accuracy of chemical analysis in laboratories .
Biological Studies
Researchers use this compound in biological assays to assess its effects on cell signaling pathways, contributing to discovering new therapeutic targets . Studies on the interactions of 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with biological targets suggest that the fluorine atom enhances its lipophilicity and metabolic stability, allowing effective binding to proteins and enzymes involved in critical biological processes.
Antimicrobial Activity
This compound exhibits antimicrobial properties against various microbial strains. A study demonstrated that the compound significantly inhibited bacterial growth, suggesting its potential as an antimicrobial agent. The presence of the fluorine atom at the 7th position enhances the lipophilicity and metabolic stability of the compound, facilitating effective binding to microbial targets. The minimum inhibitory concentrations (MIC) for several microbial strains are:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Analyse Des Réactions Chimiques
Aerobic Dehydrogenation
This reaction converts the tetrahydroisoquinoline (THIQ) core into a fully aromatic isoquinoline system under photocatalytic conditions:
Reagents/Conditions :
-
Ru(bpy)₃Cl₂ (5 µM catalyst)
-
Blue light (450 nm)
-
Oxygen atmosphere
Products :
-
7-Fluoro-isoquinoline hydrochloride
-
Intermediate dihydroisoquinoline species (observed via mass spectrometry at m/z 210)
Mechanism :
-
Photoexcitation of Ru catalyst generates singlet oxygen.
-
Sequential dehydrogenation occurs via radical intermediates, forming an iminium ion.
-
Aromatization completes the reaction, yielding the isoquinoline derivative .
Amine Functionalization Reactions
The protonated amine in 7-FTHIQ·HCl participates in nucleophilic reactions after deprotonation:
Acylation
Reagents/Conditions :
-
Boc-protected carboxylic acids
-
EDC·HCl (coupling agent)
-
HOBt (activator)
-
Triethylamine (base) in CH₂Cl₂
Products :
-
N-Acylated derivatives (e.g., 7-fluoro-N-(piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline)
Example :
text7-FTHIQ·HCl + Boc-piperidine-4-carboxylic acid → 85% yield of acylated product after chromatography[6].
Alkylation
Reagents/Conditions :
-
Alkyl halides (e.g., methyl iodide)
-
K₂CO₃ (base) in DMF
Products :
-
N-Alkylated quaternary ammonium salts
Electrophilic Aromatic Substitution
The fluorine atom at position 7 directs electrophiles to the meta position (C-5 or C-8):
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-7-fluoro-THIQ | 62% |
| Sulfonation | H₂SO₄, 100°C | 8-Sulfo-7-fluoro-THIQ | 48% |
Key Observation : Fluorine’s strong -I effect reduces reactivity, necessitating vigorous conditions .
Reductive Transformations
The THIQ ring undergoes partial or full hydrogenation under catalytic conditions:
Reagents/Conditions :
-
H₂ (1 atm), Pd/C (10% w/w)
-
Ethanol, 25°C
Products :
-
Decahydroisoquinoline derivatives (via full saturation of the aromatic ring)
Limitation : Over-reduction may lead to ring-opening byproducts .
Ketone Adduct Formation
In acetone solvent, 7-FTHIQ·HCl reacts with ketones under acidic conditions to form:
Oxidative Degradation
Prolonged exposure to H₂O₂ generates:
Comparative Reactivity Table
| Reaction | Preferred Site | Key Influence Factors |
|---|---|---|
| Dehydrogenation | THIQ ring | Light intensity, catalyst loading |
| Acylation | Amine nitrogen | Steric hindrance, base strength |
| Electrophilic Substitution | C-5/C-8 | Fluorine’s directing effect |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
The pharmacological and physicochemical profiles of fluorinated tetrahydroisoquinolines vary significantly based on substituent position and type. Below is a detailed comparison:
Substituted Halogen Derivatives
Key Observations :
- Halogen Effects : Bromine increases molecular weight and may enhance blood-brain barrier penetration compared to fluorine. The trifluoromethyl group (CF₃) significantly boosts lipophilicity, impacting solubility and metabolic stability .
- Positional Isomerism : 6-Fluoro and 7-Fluoro analogs share identical molecular weights but differ in bioactivity due to spatial orientation .
Methoxy-Substituted Analogs
Key Observations :
- Methoxy groups improve solubility but reduce metabolic stability due to oxidative demethylation. The 6,7-dimethoxy analog (Compound 3) showed exceptional anti-inflammatory activity, highlighting the importance of substituent synergy .
Méthodes De Préparation
Cyclization and Reduction Strategy from Fluorophenylethylacetamide Precursors
The most detailed and well-documented method involves a multi-step synthesis starting from N-[2-(4-fluorophenyl)ethyl]acetamide, followed by cyclization, reduction, and purification steps to yield 1-methyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline, which can be converted to its hydrochloride salt.
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of 6,10b-dihydro-10b-methyl-5H-oxazolo[2,3-a]isoquinolin-2,3-dione | N-[2-(4-fluorophenyl)ethyl]acetamide + oxalyl chloride (1.1 eq) in dichloromethane, followed by AlCl3 (1.2 eq), stirred 18 h at RT; workup with 1N HCl | Intermediate cyclic diketone |
| 2 | Conversion to 1-methyl-7-fluoro-3,4-dihydroisoquinoline | Reflux with methanol and sulfuric acid for 18 h, neutralization and extraction | Dihydroisoquinoline intermediate |
| 3 | Reduction to 1-methyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline | Sodium borohydride in methanol, stirred 3 h, acidified and extracted | Target tetrahydroisoquinoline compound |
| 4 | Formation of hydrochloride salt | Treatment with HCl in ether or methanol | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride |
This method is referenced in US Patent US6545008B1 and is adaptable for various fluoro-substituted analogues by changing the fluorophenyl starting material positionally (e.g., 3-fluoro, 2-fluoro) to obtain regioisomers.
Deoxyfluorination of Hydroxy-Substituted Intermediates
A regioselective preparation approach involves the cyclization of catecholamine derivatives bearing N-protecting groups to form hydroxy-substituted tetrahydroquinolines, followed by deoxyfluorination to introduce the fluorine atom at the 7-position.
- The cyclization step yields 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-ones or 6,7-dihydroxy-1,2,3,4-tetrahydroquinolines.
- Deoxyfluorination is then performed using reagents like DAST (diethylaminosulfur trifluoride) or related fluorinating agents.
- The nature of the N-protecting group significantly affects both cyclization efficiency and regioselectivity of fluorination.
This method provides a complementary regioselective route to 7-fluoro derivatives and allows fine control over substitution patterns.
Alternative Synthetic Routes via Fluoroisoquinoline Intermediates
Another approach involves the synthesis of 4-fluoroisoquinoline-3-carbaldehyde derivatives, followed by reduction and further functionalization to obtain fluorinated tetrahydroisoquinolines.
- Starting from fluoro-substituted isoquinoline aldehydes, reduction with sodium borohydride yields the corresponding alcohols.
- Subsequent halogenation or other functional group transformations lead to the fluorinated tetrahydroisoquinoline core.
- Catalytic hydrogenation (Pd/C under H2 atmosphere) is used to saturate the isoquinoline ring to the tetrahydroisoquinoline.
This method, while less direct for the 7-fluoro isomer, demonstrates the versatility of isoquinoline intermediates in fluorinated tetrahydroisoquinoline synthesis.
Preparation of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline as a Precursor
A related compound, 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline, has been synthesized under reflux with hydrochloric acid in methanol under inert atmosphere, followed by concentration and solid isolation.
- This nitro-substituted intermediate can be used for further functionalization or reduction to yield the desired 7-fluoro tetrahydroisoquinoline derivatives.
- The reaction conditions involve reflux overnight and subsequent purification by filtration after precipitation in diethyl ether.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization & Reduction (Patent US6545008B1) | N-[2-(4-fluorophenyl)ethyl]acetamide | Oxalyl chloride, AlCl3, H2SO4 reflux, NaBH4 reduction | High regioselectivity, scalable | Multi-step, requires careful workup |
| Deoxyfluorination of Hydroxy Intermediates | Catecholamine derivatives | N-protecting groups, DAST or similar | Regioselective fluorination, tunable | Requires N-protection, specialized reagents |
| Isoquinoline Aldehyde Reduction | 4-Fluoroisoquinoline-3-carbaldehyde | NaBH4, PBr3, Pd/C hydrogenation | Versatile, uses common reagents | Less direct for 7-fluoro isomer |
| Nitro-Substituted Intermediate Route | N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline | HCl in MeOH reflux | Useful precursor for further modification | Requires nitro group handling |
Research Findings and Notes
- The regioselectivity of fluorine introduction is critical and can be controlled by the choice of starting materials and protecting groups.
- Sodium borohydride reduction is a common and effective step to convert dihydroisoquinolines to tetrahydroisoquinolines.
- The hydrochloride salt formation is typically achieved by treatment with HCl in ether or methanol, facilitating isolation and purification.
- The cyclization step involving oxalyl chloride and aluminum chloride is a key step to form the isoquinoline core with the fluorine substituent correctly positioned.
- Deoxyfluorination strategies provide a complementary approach, especially useful for late-stage fluorination.
Q & A
Q. What are the recommended synthetic routes for preparing 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how does the fluorine substitution influence reaction conditions?
Methodological Answer: The synthesis typically involves Pictet-Spengler cyclization or Bischler-Napieralski reactions , modified to accommodate fluorinated precursors. For example:
Fluorinated precursor preparation : Start with 7-fluoro-substituted phenethylamine derivatives.
Cyclization : Use trifluoroacetic acid (TFA) or POCl₃ as catalysts under anhydrous conditions to form the tetrahydroisoquinoline core.
Hydrochloride salt formation : Treat the free base with HCl in ethanol or ether.
Fluorine's impact : The electronegativity of fluorine may necessitate milder acidic conditions to avoid decomposition. Reaction yields can vary due to steric and electronic effects at the 7-position, as seen in analogous chloro- and nitro-substituted derivatives .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A combination of techniques is critical:
- ¹H/¹³C NMR : Confirm the tetrahydroisoquinoline scaffold and fluorine substitution pattern. The ¹⁹F NMR (if available) directly identifies the fluorine environment.
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ or [M-Cl]⁺ ions).
- HPLC with UV/RI detection : Assess purity (>95% as per typical standards for research compounds ).
- X-ray crystallography (if crystalline): Resolve stereochemical details, though hydrochloride salts often require co-crystallization agents.
Advanced Research Questions
Q. How does the introduction of a fluorine atom at the 7-position affect the compound’s binding affinity to neurological targets compared to other substituents?
Methodological Answer: Fluorine’s electron-withdrawing nature and small atomic radius can enhance binding to targets like monoamine transporters or receptors. Comparative studies with chloro (e.g., 7-chloro derivatives ), nitro (e.g., 7-nitro analogs ), or trifluoromethyl groups (e.g., 7-CF₃ ) are recommended:
In vitro assays : Measure IC₅₀ values for dopamine/serotonin reuptake inhibition.
Computational docking : Analyze fluorine’s role in hydrogen bonding or hydrophobic interactions.
Pharmacokinetics : Fluorine may improve metabolic stability, as seen in related neuroactive compounds (e.g., nomifensine analogs ).
Q. What strategies can mitigate batch-to-batch variability in synthesis, especially concerning purity and yield?
Methodological Answer: Variability arises from incomplete cyclization or salt formation. Strategies include:
- Optimized purification : Use preparative HPLC with C18 columns or recrystallization from ethanol/water mixtures .
- Reaction monitoring : Track intermediates via TLC or inline FTIR to halt reactions at optimal conversion points.
- Quality control : Implement strict SOPs for solvent dryness (e.g., molecular sieves for THF) and stoichiometric ratios (e.g., HCl:free base = 1:1.05 to avoid excess acid).
Q. How do structural modifications (e.g., 7-fluoro vs. 6-fluoro substitution) influence the compound’s pharmacological activity?
Methodological Answer: Positional isomerism significantly impacts activity:
- Synthetic access : 7-Fluoro derivatives are more accessible via directed ortho-metalation strategies compared to 6-fluoro analogs.
- Biological testing : Compare 7-fluoro and 6-fluoro (e.g., CAS 912846-66-3 ) in receptor-binding assays. For example, 7-fluoro may exhibit higher selectivity for σ-receptors, while 6-fluoro could favor adrenergic targets.
- Data analysis : Use ANOVA to statistically validate differences in EC₅₀ or Ki values across analogs .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Solvent selection : Replace dichloromethane (common in small-scale cyclization) with greener solvents (e.g., ethyl acetate) to reduce toxicity.
- Catalyst efficiency : Screen immobilized acids (e.g., polymer-supported TFA) to simplify purification.
- Yield optimization : Use Design of Experiments (DoE) to balance temperature, catalyst loading, and reaction time .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar tetrahydroisoquinoline derivatives?
Methodological Answer:
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., MPTP-induced parkinsonism models ) vs. commercial compound libraries (e.g., Enamine Ltd ).
- Standardized assays : Re-test compounds under identical conditions (e.g., cell lines, buffer pH).
- Structural validation : Confirm batch purity via COSY NMR or elemental analysis to rule out impurities as confounding factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
